N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide
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Overview
Description
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups. The compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with an appropriate aromatic compound to form the azo compound.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as phenyl ethanesulfonamide, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, while nucleophilic substitution can involve reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can further interact with cellular components.
Comparison with Similar Compounds
N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide can be compared with other azo compounds such as:
p-Phenylenediamine: Used in hair dyes and polymers.
Pyrrolopyrazine derivatives: Known for their biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
544428-02-6 |
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Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-2-20(18,19)17-14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11,17H,2H2,1H3 |
InChI Key |
ZSCOTFLDWJFLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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